molecular formula C8H10FNO B2702881 (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol CAS No. 2248202-14-2

(2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol

Cat. No.: B2702881
CAS No.: 2248202-14-2
M. Wt: 155.172
InChI Key: BLZAHLVLJLORKI-ZCFIWIBFSA-N
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Description

(2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol is a chiral compound that features a fluorinated pyridine ring attached to a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-fluoropyridine.

    Grignard Reaction: 5-fluoropyridine is subjected to a Grignard reaction with a suitable Grignard reagent, such as methylmagnesium bromide, to introduce the propanol moiety.

    Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or other resolution techniques to obtain the (2S)-enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Grignard reactions followed by chiral resolution using high-performance liquid chromatography (HPLC) or other scalable techniques.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The ketone can be reduced back to the alcohol.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is (2S)-2-(5-Fluoropyridin-2-yl)propan-1-one.

    Reduction: The major product is this compound.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted pyridine derivatives.

Scientific Research Applications

(2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand the effects of fluorinated compounds on biological systems.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the pyridine ring can enhance the compound’s binding affinity to its target, leading to increased potency and selectivity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(5-Chloropyridin-2-yl)propan-1-ol
  • (2S)-2-(5-Bromopyridin-2-yl)propan-1-ol
  • (2S)-2-(5-Methylpyridin-2-yl)propan-1-ol

Uniqueness

(2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets compared to other halogenated or non-halogenated analogs.

Properties

IUPAC Name

(2S)-2-(5-fluoropyridin-2-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-6(5-11)8-3-2-7(9)4-10-8/h2-4,6,11H,5H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZAHLVLJLORKI-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=NC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1=NC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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